



Application Notes and Protocols for N-(3-Methylpyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: n-(3-Methylpyridin-2-yl)formamide

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Abstract

N-(3-Methylpyridin-2-yl)formamide is a heterocyclic organic compound with the chemical formula C₇H₈N₂O. While its direct biological activities are not extensively documented, its structural motif is of significant interest in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of N-(3-Methylpyridin-2-yl)formamide and its potential application as a key intermediate in the synthesis of novel kinase inhibitors. Furthermore, a representative experimental protocol for evaluating the biological activity of a derived compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is presented.

Introduction

Pyridine and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The pyridine ring system is a common feature in molecules designed to interact with various biological targets, including enzymes and receptors. **N-(3-Methylpyridin-2-yl)formamide** serves as a valuable building block for the synthesis of more complex pyridine-containing molecules. A closely related analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a critical intermediate in the industrial synthesis of Venetoclax, a potent BCL-2 inhibitor used in cancer therapy, highlighting the importance of this class of compounds in pharmaceutical development[1].



This application note will detail the synthesis of **N-(3-Methylpyridin-2-yl)formamide** from 2-amino-3-methylpyridine. Subsequently, a protocol for its conversion to a hypothetical pyridine-urea derivative will be described, as pyridine-ureas have demonstrated significant potential as anticancer agents, notably as inhibitors of VEGFR-2[2]. Finally, a standard in vitro assay for assessing the VEGFR-2 inhibitory activity of the synthesized derivative is provided.

Data Presentation

Table 1: Physicochemical Properties of N-(3-Methylpyridin-2-yl)formamide

Property	Value	
CAS Number	4931-46-8	
Molecular Formula	C7H8N2O	
Molecular Weight	136.15 g/mol	
Appearance	Off-white to light yellow solid	
Solubility	Soluble in methanol, ethanol, and DMSO	

Table 2: Representative Biological Activity of a Hypothetical Pyridine-Urea Derivative (PU-1)

Compound	Target	Assay Type	IC ₅₀ (μM)
PU-1	VEGFR-2	Kinase Glo® Assay	5.0 ± 1.91[2]
Sorafenib (Control)	VEGFR-2	Kinase Glo® Assay	4.50[2]

Note: The data for PU-1 is hypothetical and based on reported activities of similar pyridine-urea compounds for illustrative purposes.

Experimental Protocols Protocol 1. Synthesis of N. (

Protocol 1: Synthesis of N-(3-Methylpyridin-2-yl)formamide



This protocol is adapted from the synthesis of the analogous N-(5-bromo-3-methylpyridin-2-yl)formamide[1].

Materials:

- 2-Amino-3-methylpyridine
- Trimethyl orthoformate
- p-Toluenesulfonic acid (catalyst)
- Acetonitrile (solvent)
- Sodium bicarbonate (aqueous solution)
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- · Magnetic stirrer and hotplate
- Standard laboratory glassware

Procedure:

- To a solution of 2-amino-3-methylpyridine (1.0 eq) in acetonitrile, add trimethyl orthoformate (1.2 eq).
- Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
- Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.



- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography to yield N-(3-Methylpyridin-2-yl)formamide.

Protocol 2: Synthesis of a Hypothetical Pyridine-Urea Derivative (PU-1)

This protocol outlines the synthesis of a hypothetical pyridine-urea derivative for biological testing, based on general methods for urea synthesis.

Materials:

- N-(3-Methylpyridin-2-yl)formamide
- Hydrochloric acid (4M in dioxane)
- Desired isocyanate (e.g., 4-chlorophenyl isocyanate)
- Anhydrous Dichloromethane (DCM)
- Triethylamine
- Magnetic stirrer
- Standard laboratory glassware

Procedure:

Deprotection of the formamide: Dissolve N-(3-Methylpyridin-2-yl)formamide (1.0 eq) in 4M HCl in dioxane. Stir the mixture at room temperature for 1-2 hours to afford 2-amino-3-methylpyridine hydrochloride. The product can be isolated by filtration or by evaporation of the solvent.



- Urea formation: Suspend 2-amino-3-methylpyridine hydrochloride (1.0 eq) in anhydrous DCM.
- Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature.
- Add the desired isocyanate (e.g., 4-chlorophenyl isocyanate) (1.1 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired pyridine-urea derivative (PU-1).

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the synthesized pyridineurea derivative (PU-1) against VEGFR-2 kinase.

Materials:

- Recombinant human VEGFR-2 kinase
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- ATP
- Poly(Glu, Tyr) 4:1 substrate
- PU-1 (dissolved in DMSO)
- Sorafenib (positive control, dissolved in DMSO)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)



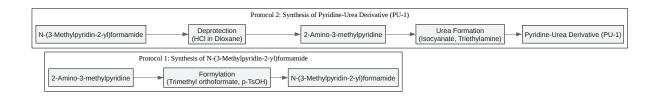
- White, opaque 96-well plates
- Luminometer

Procedure:

- Prepare a serial dilution of PU-1 and Sorafenib in DMSO.
- In a 96-well plate, add 5 μ L of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.
- Add 10 μL of the substrate solution (Poly(Glu, Tyr) 4:1) to each well.
- Add 10 μL of the VEGFR-2 enzyme solution to each well.
- Initiate the kinase reaction by adding 10 μL of ATP solution to each well. The final concentration of ATP should be close to its Km for VEGFR-2.
- Incubate the plate at 30 °C for 60 minutes.
- Stop the reaction and measure the remaining ATP by adding 35 μ L of the Kinase-Glo® reagent to each well.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

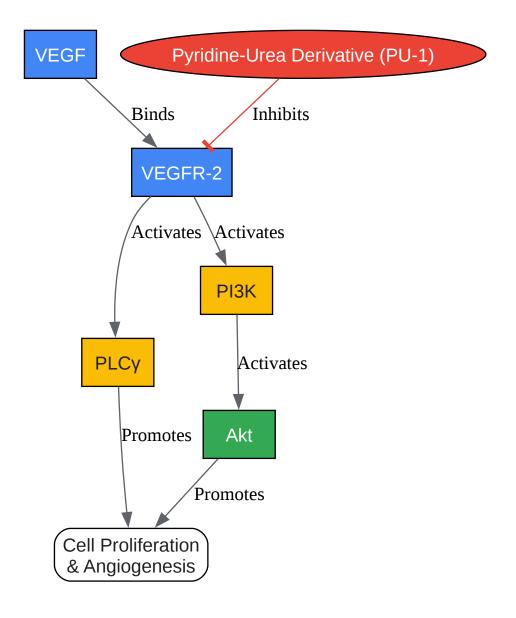




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Caption: Synthetic workflow for N-(3-Methylpyridin-2-yl)formamide and its derivative.





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Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a pyridine-urea derivative.

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References







- 1. N-(5-bromo-3-methylpyridin-2-yl)formamide () for sale [vulcanchem.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for N-(3-Methylpyridin-2-yl)formamide]. BenchChem, [2025]. [Online PDF]. Available at:
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